

MM 419447 as a guanylate cyclase-C receptor agonist

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Compound of Interest

Compound Name: MM 419447

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An In-Depth Technical Guide on MM-419447, an Active Metabolite and Guanylate Cyclase-C Receptor Agonist

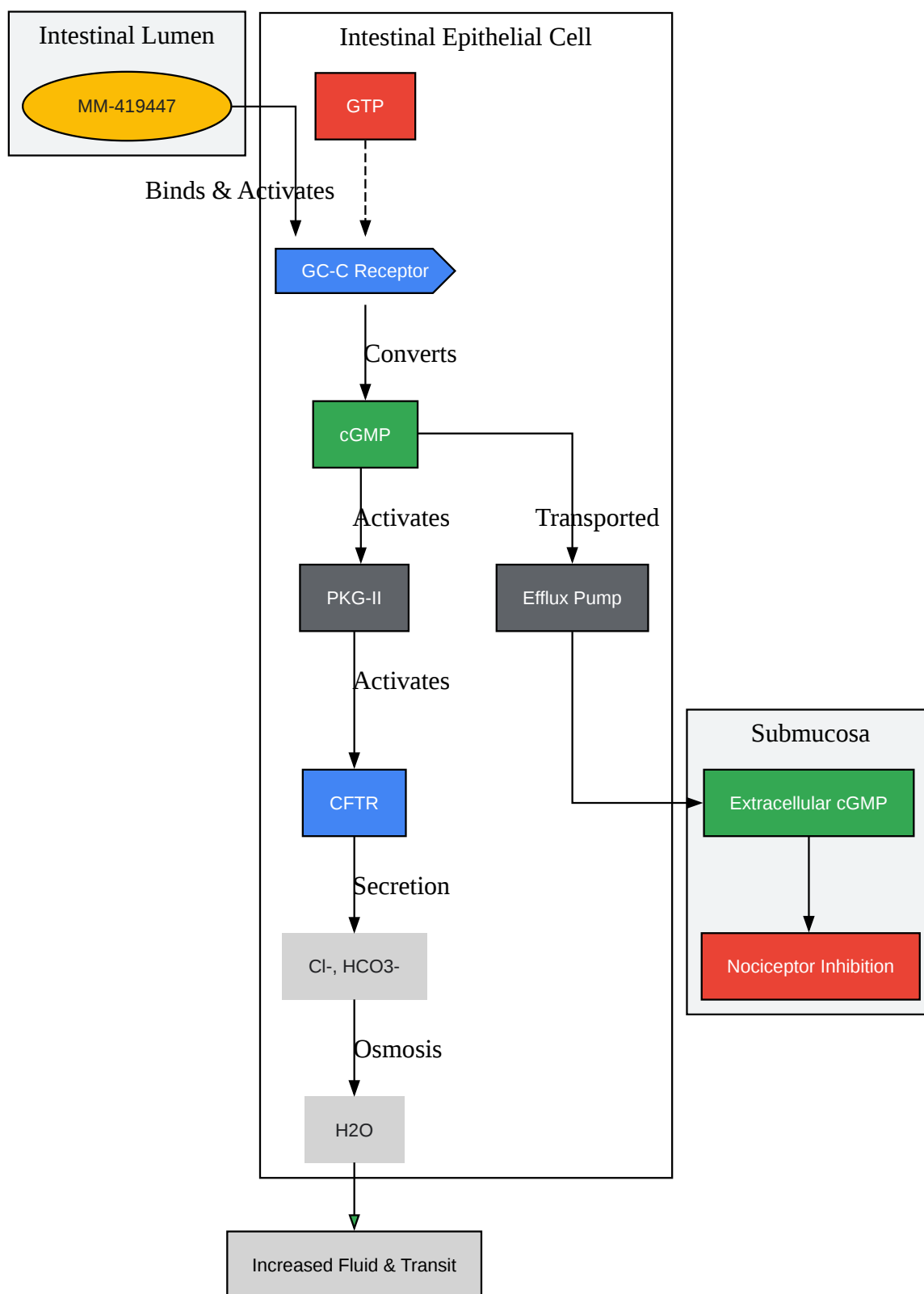
Introduction

Guanylate cyclase-C (GC-C) is a transmembrane receptor predominantly expressed on the apical surface of intestinal epithelial cells and is a key regulator of intestinal fluid and electrolyte homeostasis.[1][2] Dysregulation of the GC-C signaling pathway has been implicated in various gastrointestinal disorders, making it a significant therapeutic target.[2] GC-C agonists, such as the FDA-approved peptide therapeutic Linaclotide, have been developed to treat conditions like irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[3][4][5] Linaclotide itself is a prodrug that is rapidly metabolized in the gastrointestinal tract to its active metabolite, MM-419447, by the cleavage of the C-terminal tyrosine.[6] This document provides a detailed technical overview of MM-419447, focusing on its role as a GC-C agonist.

Mechanism of Action

MM-419447, as the active form of Linaclotide, exerts its pharmacological effects by binding to and activating the guanylate cyclase-C receptor.[6] This binding stimulates the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7][8][9] The subsequent increase in intracellular cGMP concentration leads to the activation of the cGMP-dependent protein kinase II (PKG-II), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR).[10][11][12]

Activation of CFTR results in the secretion of chloride and bicarbonate ions into the intestinal lumen.^{[3][13][14]} This increased anion secretion creates an osmotic gradient that draws water into the gut, leading to increased intestinal fluid and accelerated transit of intestinal contents.^{[13][14]} Beyond its effects on secretion, the elevated cGMP can be transported out of the epithelial cells and is proposed to inhibit colonic nociceptors, thereby reducing visceral pain.^{[1][7]}



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Caption: GC-C signaling pathway activated by MM-419447.

Data Presentation

Binding Affinity

MM-419447 demonstrates a high binding affinity to the GC-C receptor, which is comparable to its parent compound, Linaclotide.^[6] The binding is also pH-independent, a crucial characteristic for a drug acting within the variable pH environment of the gastrointestinal tract.^{[6][10]}

Compound	Cell Line/Tissue	pH	Binding Affinity (Ki)
MM-419447	T84 Cells	7.0	Comparable to Linaclotide
MM-419447	Rat Small Intestine	7.0	Comparable to Linaclotide
Linaclotide	T84 Cells	7.0	1.23 - 1.64 nM ^{[11][15]}

Table 1: Comparative binding affinities of MM-419447 and Linaclotide to the GC-C receptor. Data for MM-419447 is based on qualitative comparison from competitive radioligand-binding assays.^[6]

In Vitro Potency

The functional activity of GC-C agonists is determined by their ability to stimulate the production of intracellular cGMP. The half-maximal effective concentration (EC50) is a key measure of the agonist's potency.

Compound	Cell Line	Assay	Potency (EC50)
Linaclotide	T84	cGMP Production	99 nM ^{[11][15]}
Plecanatide	T84	cGMP Production	190 nM ^[16]

Table 2: Potency of GC-C agonists in stimulating cGMP production in T84 cells. While specific EC50 data for MM-419447 was not available in the provided results, data for Linaclotide and another GC-C agonist, Plecanatide, are presented for reference.

Experimental Protocols

cGMP Stimulation Assay

This in vitro functional assay is fundamental for quantifying the bioactivity of GC-C agonists like MM-419447.[\[17\]](#)[\[18\]](#)

1. Cell Culture:

- Human colon carcinoma T84 cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.[\[19\]](#)
- Cells are grown in 24- or 48-well plates until they form a confluent monolayer, which is critical for robust GC-C receptor expression.[\[18\]](#)[\[19\]](#)

2. Assay Procedure:

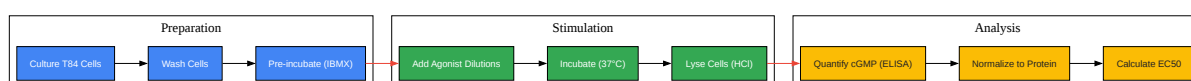
- Pre-incubation: Confluent cell monolayers are washed with phosphate-buffered saline (PBS). Fresh, serum-free medium containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), is added.[\[18\]](#) This step is crucial to prevent the degradation of newly synthesized cGMP.
- Stimulation: The pre-incubation medium is removed, and cells are treated with serial dilutions of the GC-C agonist (e.g., MM-419447) in the presence of the PDE inhibitor. A vehicle control is included. The incubation is typically carried out for 30 minutes at 37°C.[\[19\]](#)
- Cell Lysis: Following stimulation, the medium is aspirated, and cells are lysed using an acidic solution (e.g., 0.1 M HCl) to stop the reaction and release intracellular cGMP.[\[19\]](#)

3. Quantification:

- The cell lysates are clarified by centrifugation.[\[19\]](#)
- The concentration of cGMP in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[\[17\]](#)

4. Data Analysis:

- A standard curve is generated using known concentrations of cGMP.
- The cGMP concentration in each sample is calculated from the standard curve and normalized to the protein content of the corresponding well.[17]
- A dose-response curve is plotted (normalized cGMP concentration vs. log of agonist concentration) to determine the EC50 value.[17]



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Caption: Experimental workflow for the cGMP stimulation assay.

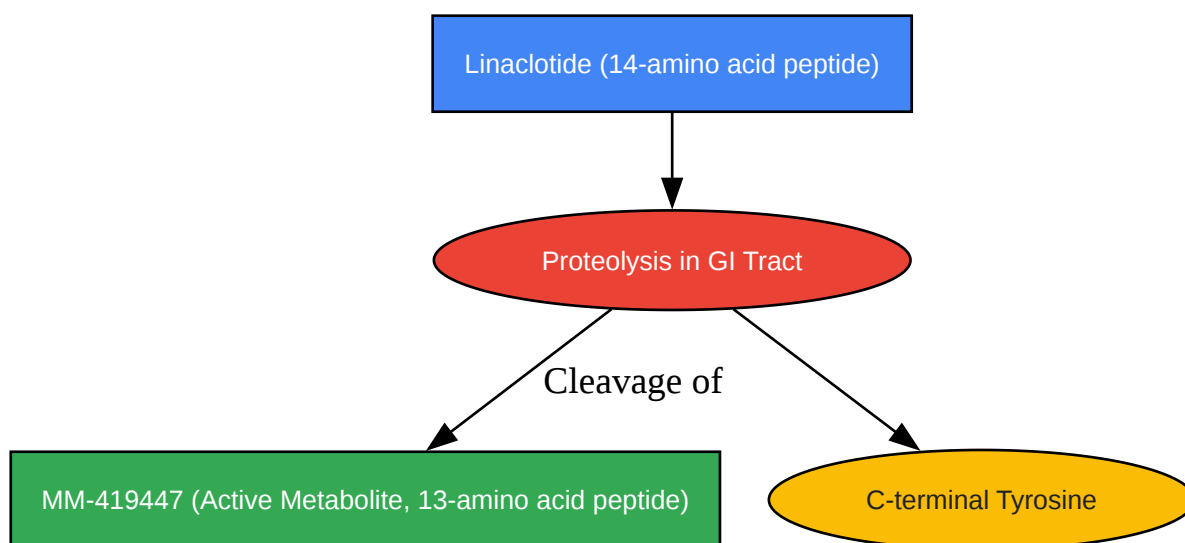
In Vivo Models

- **Intestinal Secretion Model:** In this model, a segment of the small intestine in an anesthetized rat is surgically ligated to create a closed loop. The test compound is administered directly into the loop. After a set period, the loop is excised, and the fluid accumulation is measured. This model directly assesses the pro-secretory effects of GC-C agonists.[5][15]
- **Gastrointestinal Transit Model:** To measure the effect on motility, a charcoal meal or other non-absorbable marker is administered to rats via oral gavage following the administration of the test compound. After a specific time, the animal is euthanized, and the distance traveled by the marker through the gastrointestinal tract is measured.[5][15]

Structure and Synthesis

MM-419447 is a 13-amino acid peptide derived from the 14-amino acid Linaclotide.[6]

Linaclotide is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.[4] Its complex structure is stabilized by three intramolecular disulfide bonds, which are crucial for its biological activity and stability.[4][10]



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Caption: Conversion of Linaclotide to its active metabolite MM-419447.

Conclusion

MM-419447 is the principal active metabolite of the GC-C agonist Linaclotide. It demonstrates a high, pH-independent binding affinity to its target receptor, comparable to that of its parent compound.[6] By activating the GC-C/cGMP signaling pathway, MM-419447 stimulates intestinal fluid secretion and accelerates transit, which are the primary mechanisms for its therapeutic efficacy in treating constipation-predominant gastrointestinal disorders. The targeted, local action within the gastrointestinal tract underscores its favorable safety profile. [10][15] The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of MM-419447 and other novel GC-C agonists.

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